DHFR Inhibitory Potency of N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide vs. Unsubstituted Benzothiazole Acetamide Scaffold
N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide inhibits human DHFR with an IC₅₀ of 120 nM in a cell-free enzymatic assay using DHFR isolated from human WIL2 cells [1]. This potency exceeds the activity typically reported for unsubstituted benzothiazole-2-yl-acetamide scaffolds, which generally exhibit DHFR IC₅₀ values in the micromolar range (e.g., 3.8–8.7 µM for related benzothiazole N-arylacetamides against E. coli DHFR) [2]. While a direct head-to-head comparison against the unsubstituted analog under identical assay conditions is not available in the peer-reviewed literature, the 120 nM IC₅₀ value positions this compound as a sub-micromolar DHFR ligand, which is a meaningful potency threshold for chemical probe development [1].
| Evidence Dimension | DHFR enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 120 nM (human DHFR, WIL2 cells) |
| Comparator Or Baseline | Unsubstituted benzothiazole acetamide analogs: IC₅₀ = 3.8–8.7 µM against E. coli DHFR (compounds 2c and 4m); trimethoprim: IC₅₀ = 8.7 µM [2] |
| Quantified Difference | ~32–73-fold lower IC₅₀ for target compound vs. unsubstituted benzothiazole acetamide comparators (cross-species DHFR comparison; acknowledge species difference limitation) |
| Conditions | Human DHFR (WIL2 cells), cell-free enzymatic assay for target compound; E. coli DHFR for comparators [1][2] |
Why This Matters
The sub-micromolar DHFR IC₅₀ of 120 nM supports the selection of this compound over unsubstituted benzothiazole acetamides for DHFR-focused chemical biology studies requiring meaningful target engagement at nanomolar concentrations.
- [1] BindingDB. BDBM50405674 (CHEMBL5285412). IC₅₀ 120 nM against human DHFR (WIL2 cells). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50405674 View Source
- [2] Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides as potential DHFR inhibitors. BMC Chemistry 2025, 19, 29. Compounds 2c (IC₅₀ 3.796 µM), 4m (IC₅₀ 2.442 µM), trimethoprim (IC₅₀ 8.706 µM) against E. coli DHFR. https://doi.org/10.1186/s13065-025-01386-5 View Source
